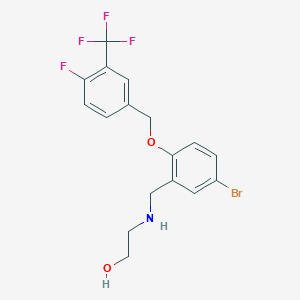

Navafenterol saccharinate

Vue d'ensemble

Description

Navafenterol saccharinate est un composé novateur, à action prolongée et à double pharmacologie, qui fonctionne à la fois comme un antagoniste des récepteurs muscariniques et comme un agoniste des récepteurs β2-adrénergiques. Il est principalement développé pour le traitement de la maladie pulmonaire obstructive chronique et de l'asthme .

Méthodes De Préparation

La synthèse du navafenterol saccharinate implique plusieurs étapes, y compris la formation de la structure de base suivie de l'introduction de groupes fonctionnels qui confèrent ses propriétés à double pharmacologie. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et non divulguées publiquement. Les méthodes de production industrielle impliquent probablement une synthèse à grande échelle dans des conditions contrôlées pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Le navafenterol saccharinate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels, modifiant potentiellement les propriétés pharmacologiques du composé.

Réduction : Cette réaction peut être utilisée pour modifier l'état d'oxydation de certains groupes fonctionnels.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour affiner l'activité du composé. Les réactifs et les conditions courantes pour ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude des agents à double pharmacologie.

Biologie : Il est utilisé pour étudier les voies biologiques impliquées dans la maladie pulmonaire obstructive chronique et l'asthme.

Médecine : Il est en cours de développement comme agent thérapeutique pour la maladie pulmonaire obstructive chronique et l'asthme, des études montrant son efficacité pour améliorer la fonction pulmonaire et réduire les symptômes

Mécanisme d'action

Le this compound exerce ses effets par le biais de deux mécanismes :

Antagonisme des récepteurs muscariniques : Il bloque les récepteurs muscariniques, ce qui contribue à détendre les muscles lisses des voies respiratoires, entraînant une bronchodilatation.

Agonisme des récepteurs β2-adrénergiques : Il active les récepteurs β2-adrénergiques, ce qui contribue également à la bronchodilatation en relaxant les muscles lisses des voies respiratoires. Ces actions combinées se traduisent par une amélioration du flux d'air et une réduction des symptômes chez les patients atteints de maladie pulmonaire obstructive chronique et d'asthme .

Applications De Recherche Scientifique

Navafenterol saccharinate has several scientific research applications:

Chemistry: It serves as a model compound for studying dual-pharmacology agents.

Biology: It is used to investigate the biological pathways involved in chronic obstructive pulmonary disease and asthma.

Medicine: It is being developed as a therapeutic agent for chronic obstructive pulmonary disease and asthma, with studies showing its efficacy in improving lung function and reducing symptoms

Mécanisme D'action

Navafenterol saccharinate exerts its effects through dual mechanisms:

Muscarinic Receptor Antagonism: It blocks muscarinic receptors, which helps to relax the smooth muscles in the airways, leading to bronchodilation.

β2-Adrenoceptor Agonism: It activates β2-adrenoceptors, which also contributes to bronchodilation by relaxing the airway smooth muscles. These combined actions result in improved airflow and reduced symptoms in patients with chronic obstructive pulmonary disease and asthma .

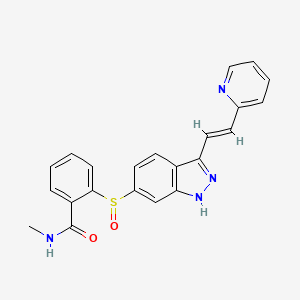

Comparaison Avec Des Composés Similaires

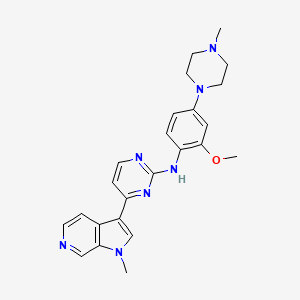

Le navafenterol saccharinate est unique en raison de ses propriétés à double pharmacologie. Des composés similaires comprennent :

Indacaterol : Un agoniste des récepteurs β2-adrénergiques à action prolongée utilisé pour la maladie pulmonaire obstructive chronique.

Tiotropium : Un antagoniste des récepteurs muscariniques à action prolongée utilisé pour la maladie pulmonaire obstructive chronique.

Umeclidinium/Vilanterol : Une combinaison d'un antagoniste des récepteurs muscariniques et d'un agoniste des récepteurs β2-adrénergiques utilisée pour la maladie pulmonaire obstructive chronique. Le this compound se démarque car il combine les deux mécanismes en une seule molécule, offrant potentiellement des avantages thérapeutiques accrus

Propriétés

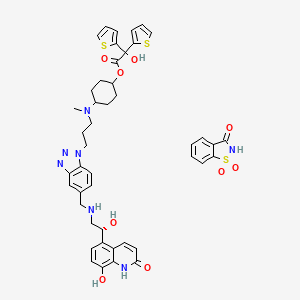

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFYZNXSBYPTSS-CMMZEBJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H47N7O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648550-37-1 | |

| Record name | Navafenterol saccharinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAVAFENTEROL SACCHARINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)